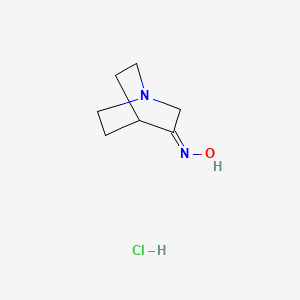

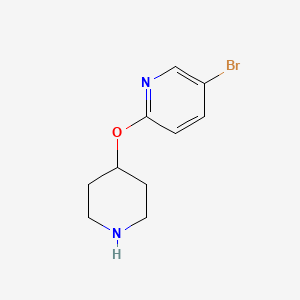

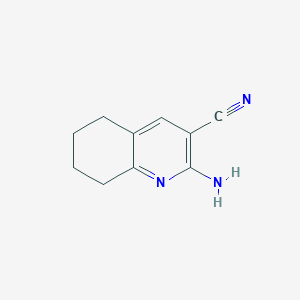

1-(4-Morpholinophenyl)guanidine

説明

Synthesis Analysis

The synthesis of morpholine derivatives is well-documented in the provided papers. For instance, morpholinium [13C]formate is synthesized by neutralizing an aqueous solution of sodium [13C]formate and hydrochloric acid with morpholine, which is then used to synthesize labeled guanine and adenine . Another paper describes the synthesis of a morpholinopyrimidine derivative, which involves the use of a Vilsmeier-Haack reagent and subsequent displacement reactions . These methods highlight the versatility of morpholine in synthetic chemistry and suggest potential pathways for the synthesis of 1-(4-Morpholinophenyl)guanidine.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, as evidenced by the structure of 1-(Morpholinothiocarbonyl)-3,3-(oxydiethyl)-1,2-diphenylguanidine, which features two morpholino rings and two phenyl rings with a guanidine and thiourea backbone . The morpholine rings in this compound adopt chair conformations, indicating that similar structural features might be expected in 1-(4-Morpholinophenyl)guanidine.

Chemical Reactions Analysis

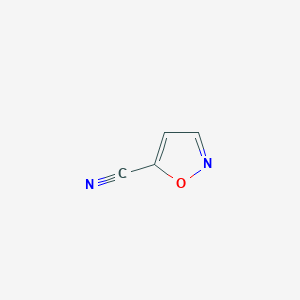

The chemical reactions involving morpholine derivatives are diverse. For example, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine involves a coupling reaction between morpholine and a diazonium ion . This demonstrates the reactivity of morpholine-containing compounds in coupling reactions, which could be relevant for the chemical reactions of 1-(4-Morpholinophenyl)guanidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be inferred from the photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. This compound shows intense absorption bands and emission at specific wavelengths, indicating its potential use in photophysical applications . While the exact properties of 1-(4-Morpholinophenyl)guanidine are not detailed, similar morpholine derivatives exhibit significant photophysical activity, which could suggest similar properties for the compound .

科学的研究の応用

Synthesis and Spectral Analysis

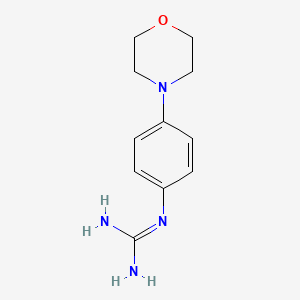

- 1-(4-Morpholinophenyl)guanidine has been used in synthesizing novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. These compounds are derived from (E)-1-4-morpholinophenyl)-3-aryl-prop-2-en-1-ones and are characterized by various spectroscopic methods (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Antibacterial Activity

- A study on microwave-assisted synthesis reported the use of 1-(4-morpholinophenyl) ethanone in producing compounds with antibacterial activity. These compounds include 4-(4-morpholinophenyl)-6-substituted phenyl pyrimidin-2-amines and related derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Apoptosis-Inducing Compound

- Monanchocidin, a guanidine alkaloid with a unique structure that includes a morpholine hemiketal ring, was isolated from the marine sponge Monanchora pulchra. This compound exhibits pro-apoptotic and cytotoxic activities (Guzii et al., 2010).

Improved Drug Synthesis

- An improved synthesis route for momelotinib, an important pharmaceutical compound, involves the use of 1-(4-morpholinophenyl)guanidine. This procedure is noted for its simplicity and suitability for industrial production (Sun, Xu, Ji, & Wang, 2016).

Molecular Basis of Action in Drug Therapy

- Guanidine compounds, including those with morpholine structures, have been studied for their role in inhibiting voltage-gated potassium channels. This is significant for their use in treating neuromuscular diseases such as myasthenic syndrome of Lambert-Eaton and botulism (Kalia & Swartz, 2011).

RNAi Therapeutics

- Guanidinium- and morpholino-functionalized polycarbonates have been designed for use in RNAi therapeutics, showing potential in decreasing the expression of specific genes. This highlights their role in potential anticancer therapy applications (Frère et al., 2015).

Neuromuscular Transmission Studies

- Research on guanidine's effects on different types of muscle twitch responses suggests a complex mechanism influenced by muscle fiber types and ion channel densities. This is relevant for understanding its therapeutic applications in muscle-related conditions (Ferrari, Rodrigues-Simioni, & da Cruz Höfling, 2012).

将来の方向性

: Ichihara, M., Asakawa, D., Yamamoto, A., & Sudo, M. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415(3), 1953–1965. Link : Mol-Instincts. (n.d.). 1-(4-morpholinophenyl)guanidine chemical structure. Link : The Chemistry and Biology of Guanidine Natural Products. (n.d.). Link

特性

IUPAC Name |

2-(4-morpholin-4-ylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZJREQBRCRGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436466 | |

| Record name | 1-(4-morpholinophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholinophenyl)guanidine | |

CAS RN |

247234-41-9 | |

| Record name | 1-(4-morpholinophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)